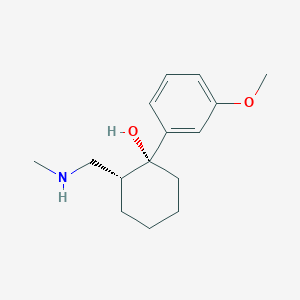

N-Nonyldeoxygalactonojirimycin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

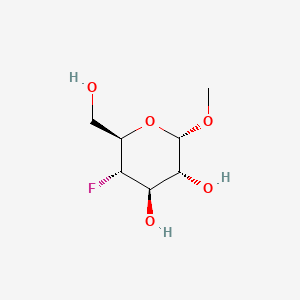

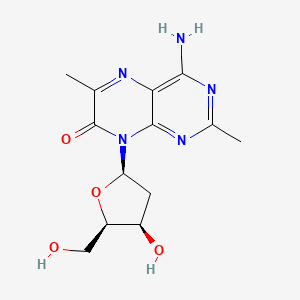

N-Nonyldeoxygalactonojirimycin (NGDN) is a chemical compound that belongs to the class of iminosugars. It is an inhibitor of the enzyme alpha-glucosidase, which is involved in the digestion of carbohydrates. NGDN has been studied extensively for its potential therapeutic applications in various diseases, including diabetes, cancer, and viral infections.

Applications De Recherche Scientifique

Medical Research

NN-DGJ could potentially be used in medical research, although specific applications are not readily available in the literature .

Pharmaceutical Research

In the field of pharmaceutical research, NN-DGJ might be used in the development of new drugs or therapies. Its properties could potentially enhance the efficacy of certain treatments, although further research is needed to confirm this .

Biological Research

NN-DGJ could be used in biological research, particularly in studies focusing on cellular processes or genetic expressions. It might also be used in the development of biological assays .

Chemical Research

In chemical research, NN-DGJ could be used in the synthesis of new compounds or in the study of chemical reactions. Its unique structure might make it useful in a variety of chemical experiments .

Industrial Research

In industrial research, NN-DGJ could potentially be used in the development of new materials or processes. Its unique properties might make it useful in a variety of industrial applications .

Mécanisme D'action

Target of Action

N-Nonyldeoxygalactonojirimycin (NN-DGJ) is a remarkable biomedical compound known for its unrivaled efficacy . It has immense potential as a therapeutic agent within enzyme replacement therapies, specifically targeting Fabry disease , an intricate lysosomal storage disorder .

Mode of Action

It is known to be an inhibitor of galactosidase , an enzyme that plays a crucial role in the metabolism of galactose. By inhibiting this enzyme, NN-DGJ can potentially alter the metabolic pathways associated with galactose, leading to therapeutic effects in certain diseases like Fabry disease .

Pharmacokinetics

The pharmacokinetics of similar compounds suggest that factors such as molecular weight, chemical structure, and the presence of functional groups can significantly impact a compound’s bioavailability .

Result of Action

The result of NN-DGJ’s action is its potential therapeutic effect in treating diseases like Fabry disease . By inhibiting galactosidase, NN-DGJ may alter the metabolism of galactose and related compounds, potentially leading to beneficial effects in patients with this disease .

Action Environment

Factors such as ph, temperature, and the presence of other compounds can potentially influence the action and stability of similar compounds .

Propriétés

IUPAC Name |

(2R,3S,4R,5S)-2-(hydroxymethyl)-1-nonylpiperidine-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H31NO4/c1-2-3-4-5-6-7-8-9-16-10-13(18)15(20)14(19)12(16)11-17/h12-15,17-20H,2-11H2,1H3/t12-,13+,14+,15-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTSCEGKYKXESFF-CBBWQLFWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCN1CC(C(C(C1CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCN1C[C@@H]([C@H]([C@H]([C@H]1CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H31NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.41 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,3S,4R,5S)-2-(hydroxymethyl)-1-nonylpiperidine-3,4,5-triol | |

Q & A

Q1: How does NN-DGJ interact with its target and what are the downstream effects?

A1: NN-DGJ acts as a pharmacological chaperone, specifically targeting the enzyme β-galactosidase. It is believed to bind to β-galactosidase within the endoplasmic reticulum, stabilizing the enzyme and promoting its proper folding and trafficking to the lysosome. [, ] This enhanced lysosomal delivery increases the overall activity of β-galactosidase, which is particularly relevant in the context of lysosomal storage disorders where this enzyme is deficient. [, ]

Q2: What is the mechanism of action of NN-DGJ in relation to Hepatitis B virus?

A2: While NN-DGJ is primarily known for its effects on β-galactosidase, research has shown it also exhibits antiviral activity against Hepatitis B Virus (HBV). [] Studies suggest that NN-DGJ interferes with the formation or stability of HBV nucleocapsids, ultimately reducing the amount of viral DNA produced. [] The exact molecular mechanisms underlying this antiviral effect remain to be fully elucidated.

Q3: Has NN-DGJ shown any efficacy in cellular or animal models of disease?

A3: Yes, studies have demonstrated the efficacy of NN-DGJ in relevant models. For instance, in fibroblasts derived from a patient with infantile GM1-gangliosidosis (a lysosomal storage disorder), NN-DGJ treatment led to increased β-galactosidase processing and activity. [] In the context of HBV, NN-DGJ successfully reduced the amount of HBV nucleocapsid in a stably transfected HBV-producing cell line. []

Q4: Are there any known limitations or challenges associated with NN-DGJ?

A4: Research indicates that the antiviral activity of NN-DGJ can be genotype-specific, meaning its effectiveness may vary depending on the specific strain of the virus. [] This highlights the importance of further investigations into its structure-activity relationship to optimize its efficacy across a broader range of viral genotypes. Additionally, while NN-DGJ shows promise, more research is needed to fully understand its long-term effects and potential for clinical translation.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

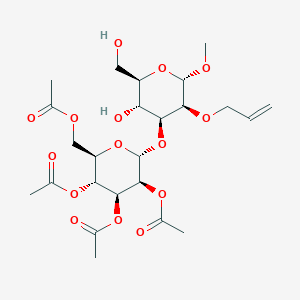

![N-[(epsilon-Benzyloxycarbonylamino)caproyl]-beta-L-fucopyranosylamine](/img/structure/B1139913.png)

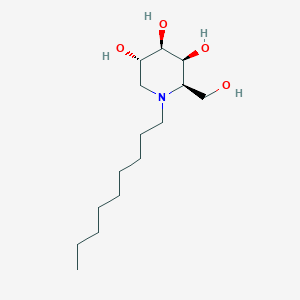

![[(2R,4Ar,6S,7R,8S,8aS)-8-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] benzoate](/img/structure/B1139922.png)

![7H-Pyrrolo[2,3-d]pyrimidine, 4-chloro-7-[5-O-[(1,1-dimethylethyl)dimethylsilyl]-2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-](/img/structure/B1139925.png)